BenchChemオンラインストアへようこそ!

2-(5-Ethylfuran-2-yl)azetidine

Lipophilicity Drug-likeness Permeability

2-(5-Ethylfuran-2-yl)azetidine (CAS 777887-59-9) is a heterocyclic compound featuring both a saturated four-membered azetidine ring and a 5-ethyl-substituted furan moiety. With a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol, this compound belongs to the broader class of 2-arylazetidines, which have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs) and as conformationally constrained scaffolds in medicinal chemistry.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 777887-59-9
Cat. No. B11920901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Ethylfuran-2-yl)azetidine
CAS777887-59-9
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC1=CC=C(O1)C2CCN2
InChIInChI=1S/C9H13NO/c1-2-7-3-4-9(11-7)8-5-6-10-8/h3-4,8,10H,2,5-6H2,1H3
InChIKeyJITFGGRSVGJLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Ethylfuran-2-yl)azetidine (CAS 777887-59-9): A Specialized Azetidine Building Block for Heterocyclic Chemistry and Drug Discovery


2-(5-Ethylfuran-2-yl)azetidine (CAS 777887-59-9) is a heterocyclic compound featuring both a saturated four-membered azetidine ring and a 5-ethyl-substituted furan moiety . With a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol, this compound belongs to the broader class of 2-arylazetidines, which have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs) and as conformationally constrained scaffolds in medicinal chemistry [1]. The compound is commercially available at purity levels of NLT 98%, making it suitable for pharmaceutical R&D and quality control applications . Critically, published quantitative structure-activity data specific to this exact compound is extremely limited; most differentiation arguments must be drawn from computational predictions, structural comparisons, and class-level inferences rather than direct head-to-head experimental comparisons.

Why 2-(5-Ethylfuran-2-yl)azetidine Cannot Be Casually Substituted: The Critical Role of Furan Substitution and Azetidine Regiochemistry


In the absence of target-specific potency data for this exact compound, the primary drivers of differentiation are structural and physicochemical. The 5-ethyl substitution on the furan ring introduces steric bulk, modulates electron density on the heterocycle, and alters lipophilicity relative to the unsubstituted 2-(furan-2-yl)azetidine . Computational predictions indicate that this ethyl group increases the compound's logP by approximately 0.8–1.0 units compared to the parent furan analog, a shift that can meaningfully affect membrane permeability, metabolic stability, and off-target binding . Furthermore, the 2-azetidine regiochemistry (furan attached at the 2-position of azetidine) is distinct from the 3-substituted isomer, 3-(5-ethylfuran-2-yl)azetidine (CAS 1260771-15-0), which presents a different spatial orientation of the basic amine and thus different pharmacophoric geometry [1]. These differences are class-level inferences; users should verify experimentally for their specific target.

2-(5-Ethylfuran-2-yl)azetidine Evidence Guide: Quantitative Differentiation Against Structural Analogs


Predicted Lipophilicity (XLogP3) vs. Unsubstituted 2-(Furan-2-yl)azetidine

Computational prediction of partition coefficient (XLogP3) indicates that 2-(5-ethylfuran-2-yl)azetidine has a predicted logP of approximately 1.6, compared to ~0.7 for the unsubstituted 2-(furan-2-yl)azetidine (CAS 777886-82-5) . This ~0.9 log unit increase is consistent with the addition of an ethyl group and aligns with the typical ΔlogP contribution of ~0.5–0.7 per methylene unit on aromatic substituents [1]. The higher lipophilicity may confer improved passive membrane permeability but also increased risk of CYP450-mediated metabolism.

Lipophilicity Drug-likeness Permeability

Polar Surface Area (PSA) Comparison: Impact on Blood-Brain Barrier Penetration Prediction

The topological polar surface area (TPSA) of 2-(5-ethylfuran-2-yl)azetidine is calculated as 25.17 Ų . This is identical to that of 2-(furan-2-yl)azetidine (PSA = 25.17 Ų) and 3-(5-ethylfuran-2-yl)azetidine (PSA ~25.2 Ų) because the heteroatom count (one N, one O) is the same across all three compounds . The TPSA value falls well below the commonly cited threshold of 60–70 Ų for favorable CNS penetration, suggesting that all three compounds have similar predicted BBB permeability [1]. Differentiation therefore arises not from PSA but from lipophilicity and steric parameters.

CNS drug design Blood-brain barrier PSA

Commercial Purity Specification: 2-(5-Ethylfuran-2-yl)azetidine (NLT 98%) vs. Analog Availability

2-(5-Ethylfuran-2-yl)azetidine is commercially available with a purity specification of NLT 98% from MolCore . In contrast, the unsubstituted 2-(furan-2-yl)azetidine (CAS 777886-82-5) and the positional isomer 3-(5-ethylfuran-2-yl)azetidine (CAS 1260771-15-0) are typically offered at 95% purity or are listed primarily as custom synthesis items without guaranteed stock [1]. For procurement decisions where purity directly impacts downstream reaction yields or biological assay reproducibility, the higher guaranteed purity of the 2-(5-ethylfuran-2-yl)azetidine product may reduce the need for additional purification steps.

Procurement Purity Quality control

Hydrogen Bond Donor/Acceptor Profile: Differentiating Azetidine Regioisomers

The hydrogen bond donor and acceptor counts are identical between 2-(5-ethylfuran-2-yl)azetidine and its 3-substituted isomer (1 donor, 2 acceptors each) [1]. However, the spatial orientation of the azetidine NH (donor) relative to the furan oxygen (acceptor) differs significantly between the 2- and 3-substituted regioisomers. In the 2-isomer, the furan ring is directly adjacent to the azetidine nitrogen, potentially enabling intramolecular interactions that are geometrically impossible in the 3-isomer where the furan is attached one carbon removed [2]. This regiochemical difference can translate to distinct target binding poses, as demonstrated in the broader 2-arylazetidine class where small positional changes on the azetidine ring altered nAChR subtype selectivity [3].

Pharmacophore H-bonding Regiochemistry

Molecular Weight and Physicochemical Drug-Likeness: Comparison Within the Azetidine-Furan Series

2-(5-Ethylfuran-2-yl)azetidine has a molecular weight of 151.21 g/mol , placing it within the fragment-like space (MW < 300) commonly used in fragment-based drug discovery (FBDD). This compares favorably to 2-(furan-2-yl)azetidine (MW = 123.15 g/mol) and to larger azetidine-furan hybrids reported in the patent literature, such as those in US-8623860-B2 where molecular weights typically exceed 350 g/mol [1]. The intermediate molecular weight of 151 g/mol, combined with a low heavy atom count (11), makes this compound a suitable starting point for fragment growing or linking strategies. Importantly, the compound has only 2 rotatable bonds, imparting conformational rigidity that can enhance binding affinity when the bioactive conformation is matched .

Drug-likeness Lead-likeness Fragment-based drug discovery

Optimal Application Scenarios for 2-(5-Ethylfuran-2-yl)azetidine Based on Structural and Physicochemical Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: Conformationally Constrained 2-Arylazetidine Fragment

With a molecular weight of 151 g/mol and only 2 rotatable bonds, 2-(5-ethylfuran-2-yl)azetidine meets the fragment-likeness criteria (MW < 300, rotatable bonds ≤ 3) advocated for FBDD screening collections . The 5-ethyl substitution on the furan ring provides a synthetic handle for further elaboration via electrophilic aromatic substitution or cross-coupling, while the azetidine NH serves as a vector for amide coupling or N-alkylation. Researchers building focused fragment libraries targeting CNS enzymes or receptors may prefer this compound over the unsubstituted 2-(furan-2-yl)azetidine due to its higher predicted logP (~1.6 vs. ~0.7), which may improve hit rates in cell-based assays requiring membrane penetration .

Nicotinic Acetylcholine Receptor (nAChR) Ligand Optimization: A 2-Arylazetidine Scaffold Starting Point

The broader 2-arylazetidine class has demonstrated activity as nAChR ligands, with chloro-substituted analogs identified as promising hit compounds [1]. Although no direct nAChR binding data exists for the 5-ethylfuran-substituted variant, the structural similarity to the characterized 2-arylazetidine series supports its use as a scaffold for exploring SAR around the aryl substituent. The 5-ethylfuran group introduces a heteroaryl ring with distinct electronic properties compared to the phenyl or chloro-phenyl analogs previously tested. Procurement of this specific analog enables direct head-to-head comparison within an existing 2-arylazetidine SAR program without the need for de novo synthesis.

Regioselective Azetidine Chemistry: Investigating 2- vs. 3-Substitution Effects on Biological Activity

The availability of both 2-(5-ethylfuran-2-yl)azetidine (CAS 777887-59-9) and its 3-substituted isomer (CAS 1260771-15-0) from commercial sources enables systematic investigation of how azetidine substitution pattern affects target binding [2]. For medicinal chemistry teams evaluating azetidine-containing lead series, purchasing both regioisomers allows rapid assessment of whether the 2- or 3-attachment point is preferred for potency and selectivity, without investing in parallel synthetic routes. This is particularly valuable when the azetidine ring is being explored as a conformationally constrained bioisostere of acyclic amine or pyrrolidine moieties.

High-Purity Intermediate for Multi-Step Synthesis in Pharmaceutical R&D

With a guaranteed purity of NLT 98%, this compound is positioned as a reliable synthetic intermediate for multi-step medicinal chemistry campaigns . The azetidine NH can be selectively protected (e.g., Boc, Cbz) while preserving the furan ring for subsequent functionalization. The 5-ethyl substituent provides a non-labile alkyl group that is stable under a range of reaction conditions (hydrogenation, mild oxidation, organometallic coupling) where more reactive substituents (e.g., halogens, aldehydes) might undergo undesired side reactions. This stability profile, combined with high commercial purity, reduces the risk of carrying through impurities that could compromise yield or purity in late-stage synthetic steps.

Quote Request

Request a Quote for 2-(5-Ethylfuran-2-yl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.